4-[2-(3-Nitrophenoxy)ethyl]piperidine hydrochloride
Overview
Description
“4-[2-(3-Nitrophenoxy)ethyl]piperidine hydrochloride” is a chemical compound with the molecular formula C13H18N2O3 . It is a derivative of piperidine, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .
Synthesis Analysis
The synthesis of compounds related to “4-[2-(3-Nitrophenoxy)ethyl]piperidine hydrochloride” involves complex reactions where piperidine derivatives are key intermediates. Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .Molecular Structure Analysis
The molecular structure of “4-[2-(3-Nitrophenoxy)ethyl]piperidine hydrochloride” includes a piperidine ring attached to a nitrophenoxy group . The InChI string representation of the molecule isInChI=1S/C11H14N2O3.ClH/c14-13 (15)9-2-1-3-11 (8-9)16-10-4-6-12-7-5-10;/h1-3,8,10,12H,4-7H2;1H
. Physical And Chemical Properties Analysis
The molecular weight of “4-[2-(3-Nitrophenoxy)ethyl]piperidine hydrochloride” is 258.70 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4 . The exact mass is 258.0771200 g/mol .Scientific Research Applications
Dielectric Studies and H-Bonded Complexes
Research on dielectric studies of H-bonded complexes involving piperidine derivatives has shown the potential for understanding the orientation and interaction of molecules, which can be relevant in the development of new materials with specific dielectric properties (Kumar, Sabesan, & Krishnan, 2002).
Molecular Structure and Spectroscopic Studies
Spectroscopic and theoretical studies of piperidinium compounds, such as those involving piperidine-3-carboxylic acid, have been conducted to understand their molecular structure and interactions. This research can contribute to the design of compounds with tailored physical and chemical properties (Anioła et al., 2016).
Synthesis and Oxidation Studies
Studies on the synthesis, dehydration, and oxidation of piperidine derivatives highlight the potential for developing new synthetic pathways and compounds with varied biological and chemical activities (Krauze & Duburs, 2000).
Anticancer Agent Evaluation
Research into the synthesis of propanamide derivatives bearing piperidinyl-1,3,4-oxadiazole and their evaluation as anticancer agents demonstrates the potential therapeutic applications of piperidine derivatives in oncology (Rehman et al., 2018).
Enantiomeric Resolution
Studies on the enantiomeric resolution of piperidine derivatives, such as 5-bromo-3-ethyl-3-(4-nitrophenyl)-piperidine-2,6-dione, using chromatographic methods can contribute to the development of pure enantiomers for pharmaceutical applications (Ali et al., 2016).
Antibacterial and Antioxidant Properties
Synthesis and biological activity studies of piperidine derivatives, including their evaluation for antibacterial and antioxidant properties, indicate the potential for discovering new compounds with medicinal applications (Unluer et al., 2016).
Future Directions
The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder , indicating a significant interest in this field.
properties
IUPAC Name |
4-[2-(3-nitrophenoxy)ethyl]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3.ClH/c16-15(17)12-2-1-3-13(10-12)18-9-6-11-4-7-14-8-5-11;/h1-3,10-11,14H,4-9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHVKXGPNIOPBRC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CCOC2=CC=CC(=C2)[N+](=O)[O-].Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(3-Nitrophenoxy)ethyl]piperidine hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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